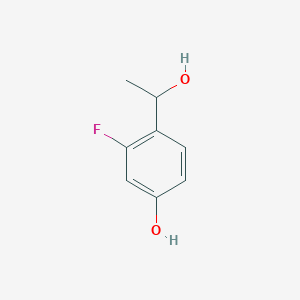

3-Fluoro-4-(1-hydroxyethyl)phenol

描述

3-Fluoro-4-(1-hydroxyethyl)phenol is a fluorinated phenolic compound featuring a hydroxyl group at the para position and a 1-hydroxyethyl substituent at the meta position relative to the fluorine atom.

属性

CAS 编号 |

253166-66-4 |

|---|---|

分子式 |

C8H9FO2 |

分子量 |

156.15 g/mol |

IUPAC 名称 |

3-fluoro-4-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3 |

InChI 键 |

QCTBLRREIFDKIJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C(C=C(C=C1)O)F)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with an appropriate hydroxyethylating agent under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions: 3-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The phenolic hydroxyl group can be reduced to form an ether.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-fluoro-4-(1-oxoethyl)phenol.

Reduction: Formation of 3-fluoro-4-(1-ethoxyethyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

科学研究应用

3-Fluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

作用机制

The mechanism of action of 3-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

相似化合物的比较

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-Fluoro-4-(1-hydroxyethyl)phenol, differing primarily in substituent groups:

Key Observations:

- The methyl ester derivative (CAS 1134776-52-5) introduces ester functionality, enhancing stability but reducing hydrogen-bonding capacity, which may limit biological activity . Trifluoromethyl substitution (CAS 61721-07-1) increases lipophilicity and electron-withdrawing effects, altering acidity (pKa ~8–9) and reactivity in electrophilic substitutions .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- This compound: Predicted to have moderate water solubility due to hydroxyl groups, but the hydroxyethyl chain may introduce steric hindrance, reducing crystallinity.

- Hydroxymethyl analogue : Higher solubility in aqueous media due to smaller substituent size .

- Trifluoromethyl analogue : Low water solubility but high organic solvent compatibility, suitable for hydrophobic drug formulations .

Pharmacological Activity

- The hydroxyethyl group may enhance binding affinity via hydrogen bonding .

- Fluorinated pyrrole derivatives (e.g., 3-fluoro-4-(pyrrol-1-yl)phenol) exhibit liquid crystalline properties, indicating that substituent flexibility (e.g., hydroxyethyl vs. rigid heterocycles) influences mesophase behavior .

生物活性

3-Fluoro-4-(1-hydroxyethyl)phenol is a phenolic compound characterized by a fluorine atom at the meta position and a 1-hydroxyethyl group at the para position of the phenolic ring. Its molecular formula is C_9H_11F_O, with a molecular weight of approximately 156.15 g/mol. The unique structural features of this compound contribute to its biological activity, particularly its antioxidant properties and potential therapeutic applications.

Antioxidant Properties

The biological activity of this compound primarily stems from its antioxidant capabilities . The hydroxyl group present in its structure allows it to donate hydrogen atoms, which neutralizes free radicals and reduces oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Free Radical Scavenging : The compound can donate electrons to free radicals, stabilizing them and preventing chain reactions that lead to cellular damage.

- Modulation of Signaling Pathways : Research indicates that this compound may interact with various molecular targets, influencing pathways involved in inflammation and cellular signaling.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethylphenol | Lacks hydroxyl group; has an ethyl side chain | No antioxidant properties due to absence of hydroxyl |

| 4-Acetylphenol | Contains a carbonyl group instead of hydroxyl | More polar; different biological activity |

| 2-Fluoro-4-(1-hydroxyethyl)phenol | Similar fluorination but different position | Chiral center enhances enantioselectivity |

| 4-Hydroxybenzyl Alcohol | Hydroxymethyl group instead of hydroxyethyl | Different solubility properties |

This compound stands out due to its combination of both a hydroxyl group and a fluorine atom, enhancing its reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential for therapeutic applications:

- Antioxidant Efficacy : In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in human cell lines, showcasing its potential for use in formulations aimed at combating oxidative damage.

- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in activated macrophages, suggesting its role as an anti-inflammatory agent.

- Pharmacological Applications : Preliminary studies suggest that this compound may have applications in treating conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。